N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core, an isobutyramido group, and an ethylphenyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran ring. The isobutyramido group is then introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-3-isobutyramidobenzofuran-2-carboxamide
- N-(4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide
- N-(4-methylbenzyl)-3-isobutyramidobenzofuran-2-carboxamide
Uniqueness
N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the benzofuran core provides a rigid and planar structure, which can facilitate specific binding interactions with biological macromolecules .
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-9-11-15(12-10-14)22-21(25)19-18(23-20(24)13(2)3)16-7-5-6-8-17(16)26-19/h5-13H,4H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRIMGZNYDGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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